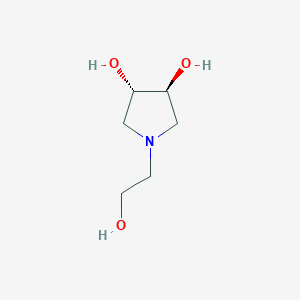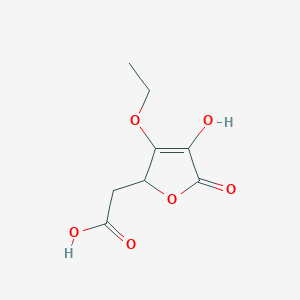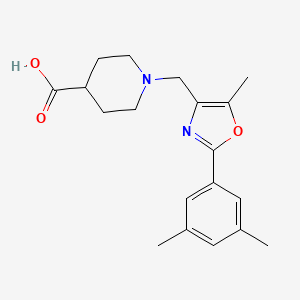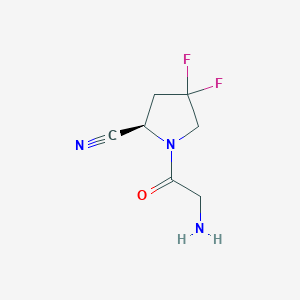![molecular formula C9H8BrNO B12867920 2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
2-Bromo-7-ethylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and ethyl groups in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with an appropriate brominated precursor. One common method is the condensation of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-ethylbenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The benzoxazole ring can be reduced to form benzoxazolines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-7-ethylbenzo[d]oxazole or 2-thio-7-ethylbenzo[d]oxazole.
Oxidation: Formation of 2-bromo-7-carboxybenzo[d]oxazole.
Reduction: Formation of 2-bromo-7-ethylbenzoxazoline.
Applications De Recherche Scientifique
2-Bromo-7-ethylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological systems.
Material Science: It is employed in the development of fluorescent dyes and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-7-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzoxazole ring can interact with hydrophobic pockets in receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-7-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-7-ethylbenzo[d]oxazole: Similar structure but with a chlorine atom instead of a bromine atom.
2-Bromo-7-ethylbenzoxazoline: Reduced form of 2-Bromo-7-ethylbenzo[d]oxazole.
Uniqueness
This compound is unique due to the presence of both bromine and ethyl groups, which confer specific reactivity and biological activity. The bromine atom enhances its ability to form halogen bonds, while the ethyl group provides hydrophobic interactions, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H8BrNO |
|---|---|
Poids moléculaire |
226.07 g/mol |
Nom IUPAC |
2-bromo-7-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3 |
Clé InChI |
VTJAMEZEONCLFR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)N=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)



![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)




![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)




